
GRD081
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GRD081 is a dual PI3K/mTOR inhibitor. The no-observed-adverse-effect level (NOAEL) of this compound was 1mg/kg/day for beagle dogs and less than 2mg/kg/day for SD rats.
科学的研究の応用
Cancer Therapeutics
GRD081 has been extensively studied for its anti-cancer properties. Its dual inhibition mechanism allows it to effectively reduce tumor growth across various cancer models, including:
-
Breast Cancer :
- Objective : Evaluate the anti-tumor effects on breast cancer cell lines.
- Findings : this compound inhibited cell proliferation and enhanced sensitivity to chemotherapy agents, suggesting its potential as an adjunct therapy in breast cancer treatment.
-
Lung Cancer :
- Objective : Assess the efficacy in reducing tumor size in preclinical models.
- Findings : Significant reduction in tumor growth was observed, indicating its potential effectiveness against lung cancer .
Neurological Disorders
The compound also shows promise in treating neurological conditions such as Alzheimer's disease and multiple sclerosis. Its neuroprotective properties are attributed to its ability to modulate neuroinflammatory processes.
-
Alzheimer's Disease :
- Objective : Evaluate the efficacy of this compound in reducing amyloid-beta plaques.
- Findings : Preclinical models demonstrated a significant reduction in plaque formation and improved cognitive function, suggesting potential benefits for Alzheimer's patients .
-
Multiple Sclerosis :
- Objective : Investigate the effects on neuroinflammation.
- Findings : this compound exhibited a capacity to reduce inflammatory markers associated with multiple sclerosis, indicating its therapeutic potential .
Case Studies
Disease | Objective | Findings |
---|---|---|
Breast Cancer | Assess anti-tumor effects on breast cancer cell lines | Inhibited cell proliferation; enhanced sensitivity to chemotherapy agents |
Lung Cancer | Evaluate efficacy in reducing tumor size | Significant reduction in tumor growth observed in preclinical models |
Alzheimer's Disease | Evaluate efficacy in reducing amyloid-beta plaques | Significant reduction in plaque formation; improved cognitive function |
Multiple Sclerosis | Investigate effects on neuroinflammation | Reduced inflammatory markers; potential therapeutic benefits for multiple sclerosis patients |
特性
IUPAC名 |
NONE |
---|---|
外観 |
solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GRD081; GRD-081; GRD 081. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。